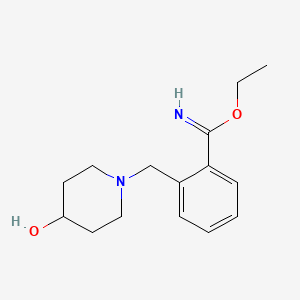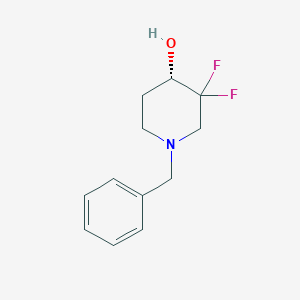
(S)-1-Benzyl-3,3-difluoropiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Benzyl-3,3-difluoropiperidin-4-ol is a chiral compound that belongs to the class of piperidines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two fluorine atoms at the 3-position of the piperidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of fluorine atoms at the 3-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The nitrogen atom is then benzylated using benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification and chiral resolution steps are optimized to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
(S)-1-Benzyl-3,3-difluoropiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the piperidine derivative without the hydroxyl group.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
(S)-1-Benzyl-3,3-difluoropiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The benzyl group may also contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
1-Benzylpiperidin-4-ol: Lacks the fluorine atoms, resulting in different chemical properties and biological activity.
3,3-Difluoropiperidine: Lacks the benzyl group, affecting its lipophilicity and target interactions.
1-Benzyl-4-hydroxypiperidine: Similar structure but without the fluorine atoms, leading to different reactivity and applications.
Uniqueness
(S)-1-Benzyl-3,3-difluoropiperidin-4-ol is unique due to the combination of its chiral center, benzyl group, and fluorine atoms. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H15F2NO |
|---|---|
分子量 |
227.25 g/mol |
IUPAC 名称 |
(4S)-1-benzyl-3,3-difluoropiperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
InChI 键 |
GQTXKSUYTZFNET-NSHDSACASA-N |
手性 SMILES |
C1CN(CC([C@H]1O)(F)F)CC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
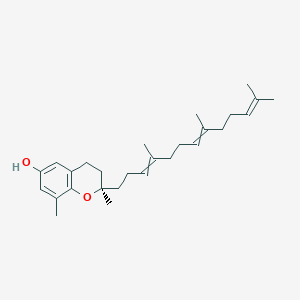
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
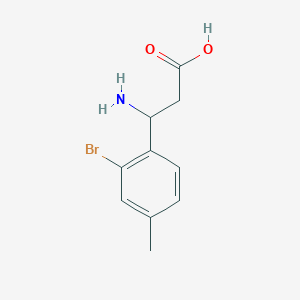
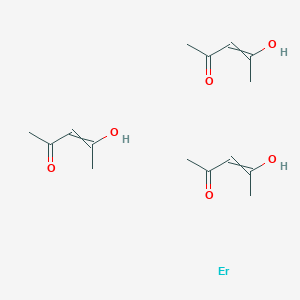

![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
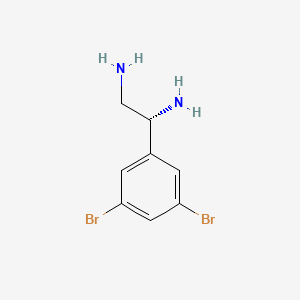
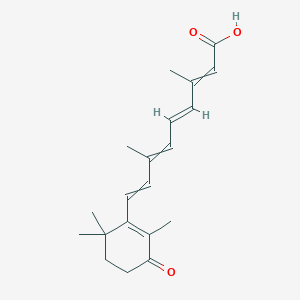
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
